An In-depth Technical Guide to 1,4,5,6-Tetrahydropyrimidine Monohydrochloride
An In-depth Technical Guide to 1,4,5,6-Tetrahydropyrimidine Monohydrochloride
This guide provides a comprehensive technical overview of 1,4,5,6-Tetrahydropyrimidine Monohydrochloride, a heterocyclic amine of significant interest in pharmaceutical research and synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, analysis, and applications.
Core Molecular Attributes and Physicochemical Properties
1,4,5,6-Tetrahydropyrimidine, in its free base form, is a cyclic amidine. The monohydrochloride salt is formed by the protonation of one of the nitrogen atoms, which enhances its stability and solubility in aqueous media, a critical factor for many biological and chemical applications.
Molecular Formula, Weight, and Structure
The foundational step in any chemical workflow is the precise determination of the compound's molecular weight. The free base of 1,4,5,6-Tetrahydropyrimidine (CAS: 1606-49-1) has a molecular formula of C₄H₈N₂ and a molecular weight of approximately 84.12 g/mol .[1][2][3][4]
The monohydrochloride salt (CAS: 25099-88-1) incorporates one molecule of hydrogen chloride (HCl). The molecular weight is therefore calculated by adding the molecular weight of HCl (~36.46 g/mol ) to that of the free base.
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Molecular Formula: C₄H₉ClN₂
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Calculated Molecular Weight: ~120.58 g/mol
The structure involves a six-membered ring containing two nitrogen atoms, with one of them protonated and associated with a chloride counter-ion.
Physicochemical Data Summary
Quantitative data for the free base and the hydrochloride salt are crucial for experimental design, including reaction setup and purification. The properties of the free base often serve as a baseline for understanding the salt form.
| Property | 1,4,5,6-Tetrahydropyrimidine (Free Base) | 1,4,5,6-Tetrahydropyrimidine Monohydrochloride | Data Source |
| CAS Number | 1606-49-1 | 25099-88-1 | [1][3] |
| Molecular Formula | C₄H₈N₂ | C₄H₉ClN₂ | [1][2] |
| Molecular Weight | 84.12 g/mol | ~120.58 g/mol (Calculated) | [1][2] |
| Boiling Point | 88-89 °C @ 1 mmHg | Data not available (expected to be higher) | [1] |
| Density | 1.024 g/mL at 25 °C | Data not available | [1] |
| Appearance | Viscous colorless liquid | Typically a solid | [2] |
| Solubility | Soluble in polar organic solvents | Expected to have higher water solubility |
Synthesis and Purification Methodologies
The synthesis of tetrahydropyrimidines is a well-established area of organic chemistry. The hydrochloride salt is typically obtained by treating the synthesized free base with hydrochloric acid.
Synthesis of the Tetrahydropyrimidine Core
The most common route involves the condensation of a 1,3-diamine with a carboxylic acid or its derivative. This process forms the cyclic amidine structure.
Protocol: Salt Formation
This protocol details the conversion of the purified free base to its monohydrochloride salt. This step is critical for enhancing the compound's stability and handling characteristics.
Materials:
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Purified 1,4,5,6-Tetrahydropyrimidine (1 equivalent)
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Anhydrous diethyl ether or isopropanol
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2 M HCl in diethyl ether or gaseous HCl
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Round-bottom flask
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Magnetic stirrer
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Ice bath
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Filtration apparatus (Büchner funnel)
Procedure:
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Dissolution: Dissolve the purified 1,4,5,6-Tetrahydropyrimidine free base in a minimal amount of anhydrous diethyl ether or isopropanol in a clean, dry round-bottom flask.
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Cooling: Place the flask in an ice bath and begin stirring. This is a precautionary measure to control the exothermic nature of the acid-base reaction.
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Acidification: Slowly add a solution of 2 M HCl in diethyl ether (1 equivalent) dropwise to the stirred solution. Alternatively, bubble dry HCl gas through the solution. The goal is to achieve a 1:1 molar ratio.
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Precipitation: The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution as a solid.
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Stirring: Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.
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Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.
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Drying: Dry the product under vacuum to yield pure 1,4,5,6-Tetrahydropyrimidine monohydrochloride.
Analytical Characterization
Rigorous analytical validation is essential to confirm the identity, purity, and structure of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. For the monohydrochloride salt, a downfield shift in the proton signals adjacent to the nitrogen atoms is expected compared to the free base, due to the deshielding effect of the protonation.
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Mass Spectrometry (MS): This technique is used to confirm the molecular weight. For the monohydrochloride, analysis would typically show the mass of the protonated free base cation (the [M+H]⁺ ion at m/z 85.07).
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Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. The N-H stretching vibrations in the salt will differ from those in the free base.
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Elemental Analysis: Provides the percentage composition of C, H, N, and Cl, which can be compared against the calculated theoretical values for C₄H₉ClN₂ to determine purity.
Applications in Research and Drug Development
The 1,4,5,6-tetrahydropyrimidine scaffold is a privileged structure in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications.
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Neuromuscular and Cardiovascular Agents: Derivatives of 1,4,5,6-tetrahydropyrimidine have been investigated for their potential as neuromuscular blocking agents and for their effects on the cardiovascular system.[2]
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CNS Disorders: Certain derivatives have been synthesized and evaluated as selective muscarinic M1 agonists, which are potential therapeutic agents for treating the cognitive deficits associated with Alzheimer's disease.[5]
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Antimicrobial Polymers: The cyclic guanidine core of tetrahydropyrimidine is a key functional group for creating polymers that mimic natural host-defense peptides. These polymers exhibit potent antimicrobial properties.
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Synthetic Chemistry: As a cyclic amidine, it serves as a versatile building block and catalyst in various organic reactions.
Safety, Handling, and Storage
Proper safety protocols are mandatory when handling this class of chemicals. The free base is known to be an irritant.
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Hazard Identification: 1,4,5,6-Tetrahydropyrimidine is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2]
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Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
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Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.
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Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.
Conclusion
1,4,5,6-Tetrahydropyrimidine monohydrochloride is a compound whose utility is derived from its unique cyclic amidine structure. While its physicochemical data is not as extensively documented as its free base, its properties can be reliably inferred and its synthesis is straightforward. The calculated molecular weight of approximately 120.58 g/mol provides a critical parameter for its use in quantitative chemical and biological research. Its role as a precursor to pharmacologically active molecules ensures its continued relevance in the field of drug discovery and development.
References
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D'Amico, D. C., et al. (1997). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Journal of Medicinal Chemistry, 40(19), 3056-3065. Available from: [Link]
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PubChem. (n.d.). 1,4,5,6-Tetrahydropyrimidine. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
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LookChem. (n.d.). Cas 25099-88-1,1,4,5,6-TETRAHYDROPYRIMIDINE HYDROCHLORIDE. Retrieved February 13, 2026, from [Link]
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